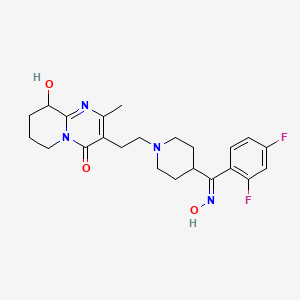

Paliperidone E-oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Paliperidone, also known as 9-hydroxyrisperidone, is an atypical antipsychotic . It is primarily used to treat schizophrenia and schizoaffective disorder . It is marketed by Janssen Pharmaceuticals . Paliperidone was approved by the US Food and Drug Administration (FDA) for the treatment of schizophrenia in December 2006 .

Molecular Structure Analysis

The molecular structure of Paliperidone involves dopamine (D2) and serotonin (5HT2A) receptor antagonism in the brain . Paliperidone is also active as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors .Chemical Reactions Analysis

Established oximes, i.e., pralidoxime, obidoxime, TMB-4, HI-6, and MMB-4, are of insufficient effectiveness in some poisonings and often cover only a limited spectrum of the different nerve agents and pesticides . The value of oximes in human OP pesticide poisoning is still disputed .Physical And Chemical Properties Analysis

The physical and chemical properties of Paliperidone can be affected by different crystallization processes . Different crystallization processes do not change the crystal of Paliperidone, but they change the crystallinity of Paliperidone .Applications De Recherche Scientifique

Treatment of Schizophrenia and Bipolar Disorder

Paliperidone E-oxime is a derivative of the antipsychotic drug Paliperidone, which is used in the treatment of schizophrenia and bipolar disorder. Studies have shown that Paliperidone can significantly reduce the Positive and Negative Syndrome Scale (PANSS) scores in patients, indicating its effectiveness in managing symptoms of these mental illnesses .

Antidote for Organophosphate Poisoning

Oximes, such as Paliperidone E-oxime, are known for their ability to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (AChE). This is crucial in treating organophosphate (OP) poisoning, which is a significant threat to human health .

Antibacterial Applications

The oxime group in Paliperidone E-oxime may contribute to antibacterial properties. Oximes are part of the structure of some cephalosporins, a class of β-lactam antibiotics, which are effective against a broad spectrum of Gram-positive and Gram-negative pathogens .

Anti-inflammatory Properties

Oximes, including Paliperidone E-oxime, may exhibit anti-inflammatory activities. This application is valuable in the development of new treatments for inflammatory diseases, although specific studies on Paliperidone E-oxime’s anti-inflammatory effects would be necessary to confirm this potential use .

Antioxidant Effects

The oxime moiety is also associated with antioxidant activities. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and is implicated in various diseases. Paliperidone E-oxime could be explored for its antioxidant capabilities in scientific research .

Potential Anti-cancer Activity

Research on oximes suggests they may have anti-cancer properties. While the exact mechanisms and effectiveness of Paliperidone E-oxime in cancer treatment would require further investigation, it represents a promising area of research due to the pharmacological significance of oximes .

Mécanisme D'action

Target of Action

Paliperidone E-oxime primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These targets play a crucial role in regulating mood and behavior.

Mode of Action

It is believed to act via a similar pathway to risperidone, its parent compound . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone E-oxime prevents the action of dopamine and serotonin by blocking their receptors, which can help to balance the chemicals in the brain and improve symptoms of schizophrenia.

Biochemical Pathways

The biochemical pathways affected by Paliperidone E-oxime are those related to dopamine, serotonin, and histamine signaling . By antagonizing these receptors, Paliperidone E-oxime can modulate the neurotransmission of these pathways, potentially leading to a reduction in the symptoms of schizophrenia .

Pharmacokinetics

The parent compound, paliperidone, is known to have a slow release and a long half-life . It is metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 . The absorption, distribution, metabolism, and excretion (ADME) properties of Paliperidone E-oxime would likely be similar, impacting its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Paliperidone E-oxime’s action are likely to be similar to those of Paliperidone. It is believed to regulate several cellular signaling pathways coupled to its target receptors . This can lead to changes in neuronal firing, regulation of mitochondrial function, and movement . These changes at the cellular level could potentially lead to improvements in the symptoms of schizophrenia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paliperidone E-oxime. For instance, co-administration with other drugs, patient’s metabolic state, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . Understanding these factors is crucial for optimizing treatment outcomes.

Safety and Hazards

Paliperidone is toxic if swallowed . It may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It may also cause breast swelling (in women or men), nipple discharge, changes in menstrual periods, impotence, penis erection that is painful or lasts 4 hours or longer, weight gain, low white blood cell counts, high blood sugar, or severe nervous system reaction .

Orientations Futures

Future studies will provide additional information on switching strategies for the long-acting injectable formulation of paliperidone, paliperidone palmitate . This manuscript outlines the recommendations for dosing paliperidone ER and for switching to paliperidone ER in patients with schizophrenia in different clinical situations .

Propriétés

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-SZXQPVLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)